molecular formula C8H4BrN3 B152529 3-bromo-1H-indazole-5-carbonitrile CAS No. 395101-67-4

3-bromo-1H-indazole-5-carbonitrile

Cat. No.: B152529
CAS No.: 395101-67-4
M. Wt: 222.04 g/mol
InChI Key: WVHZCDQLDZQYPH-UHFFFAOYSA-N
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Description

3-Bromo-1H-indazole-5-carbonitrile is a chemical compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indazole derivatives have been extensively studied for their potential therapeutic properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mechanism of Action

Target of Action

The primary target of 3-bromo-1H-indazole-5-carbonitrile is nitric oxide synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. The indazole scaffold, which is part of the compound’s structure, has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .

Mode of Action

It is known to inhibit the nadph oxidase activity of nnos . This inhibition likely results in a decrease in the production of NO, which can affect various cellular processes.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its inhibition of NOS. By reducing NO production, it can influence pathways that rely on NO as a signaling molecule. NO is involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Analysis

Biochemical Properties

3-Bromo-1H-indazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to inhibit cell growth in neoplastic cell lines by causing cell cycle arrest in the G0–G1 phase . This indicates that this compound may have potential as an anticancer agent by disrupting normal cell cycle progression and inducing apoptosis in cancer cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes and receptors, leading to inhibition or activation of their functions. For instance, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a crucial role in cell growth and survival . By inhibiting this enzyme, this compound can disrupt cellular signaling pathways, leading to reduced cell proliferation and increased cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Indazole derivatives are generally stable under standard laboratory conditions, but their long-term effects on cellular function can vary. Studies have shown that prolonged exposure to indazole derivatives can lead to sustained inhibition of cell growth and induction of apoptosis

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation. At higher doses, toxic or adverse effects may be observed. For example, indazole derivatives have been reported to cause hepatotoxicity and nephrotoxicity at high doses . Therefore, it is crucial to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The metabolic flux and levels of metabolites can be influenced by the presence of cofactors and other interacting molecules. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its uptake and distribution. Additionally, the localization and accumulation of this compound in specific tissues can influence its therapeutic effects. For instance, indazole derivatives have been shown to accumulate in tumor tissues, enhancing their anticancer activity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, indazole derivatives have been reported to localize in the mitochondria, where they can induce mitochondrial dysfunction and apoptosis . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 3-bromo-1H-indazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-bromoaniline with cyanogen bromide in the presence of a base to form the desired indazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Bromo-1H-indazole-5-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-Bromo-1H-indazole-5-carbonitrile can be compared with other indazole derivatives, such as:

  • 3-Amino-1H-indazole-5-carbonitrile
  • 5-Chloro-1H-indazole-3-carboxamide
  • 1H-Indazole-3-carboxaldehyde

These compounds share similar structural features but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

IUPAC Name

3-bromo-2H-indazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHZCDQLDZQYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624024
Record name 3-Bromo-2H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395101-67-4
Record name 3-Bromo-2H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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